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Introduction Choroidal neovascularization (CNV) is a hallmark of neovascular age-related
macular degeneration (NAMD), a leading cause of irreversible vision loss.[1] The pathology
involves the aberrant growth of new blood vessels from the choroid into the retina, driven by a
complex interplay of signaling molecules.[2] While therapies targeting vascular endothelial
growth factor A (VEGF-A) have been the standard of care, the need for frequent injections and
the presence of treatment-resistant cases highlight the need for more durable and effective
treatments.[2][3][4] Faricimab is a novel bispecific antibody that offers a dual-targeting
approach by neutralizing both VEGF-A and Angiopoietin-2 (Ang-2), two key mediators of
vascular instability and neovascularization.[1][5][6] These notes provide a comprehensive
overview of faricimab's mechanism, preclinical and clinical applications, and detailed protocols
for its investigation in CNV research.

Mechanism of Action: Dual Inhibition of Ang-2 and
VEGF-A

Faricimab is the first bispecific antibody designed for intraocular use, engineered with
CrossMADb technology to bind independently to both Ang-2 and VEGF-A.[3][5] This dual
mechanism addresses two distinct but synergistic pathways involved in the pathogenesis of
CNV.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15580027?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/36199631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12175346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12175346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11584429/
https://www.scilit.com/publications/ac73f13fe0ade8e5cb4d042447a9ff24
https://www.benchchem.com/product/b15580027?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36199631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10516184/
https://www.researchgate.net/figure/Mechanism-of-action-of-Faricimab_fig1_373994971
https://www.benchchem.com/product/b15580027?utm_src=pdf-body
https://www.benchchem.com/product/b15580027?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11584429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10516184/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» VEGF-A Inhibition: As a key driver of angiogenesis, VEGF-A promotes endothelial cell
proliferation, migration, and vascular permeability.[7] By neutralizing all isoforms of VEGF-A,
faricimab suppresses the primary stimulus for neovascular growth and leakage, similar to
established anti-VEGF monotherapies.[5]

e Angiopoietin-2 (Ang-2) Inhibition: In healthy, quiescent vasculature, Angiopoietin-1 (Ang-1)
binds to the Tie2 receptor on endothelial cells, promoting vascular stability.[8] In pathological
conditions like CNV, Ang-2 expression is upregulated. Ang-2 acts as a competitive antagonist
to Ang-1 at the Tie2 receptor, disrupting this stabilizing signal.[6][8] This leads to pericyte
detachment, increased vascular permeability, and sensitizes endothelial cells to the effects of
VEGF-A.[6][9] By neutralizing Ang-2, faricimab restores the protective Ang-1/Tie2 signaling,
thereby enhancing vascular stability, reducing inflammation, and suppressing
neovascularization.[6]

The simultaneous inhibition of both pathways is hypothesized to produce a more robust and
durable therapeutic effect than targeting VEGF-A alone, leading to enhanced vascular stability
and the potential for extended treatment intervals.[3][10]
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Caption: Dual signaling pathway inhibition by faricimab in CNV.

Preclinical Research Applications & Protocols

Preclinical studies in animal models are essential for evaluating the efficacy, safety, and
mechanism of new therapeutics for CNV. The laser-induced CNV model in rodents and non-
human primates is the most established and widely used method.[11][12]

Summary of Preclinical Findings

In various preclinical models of CNV, the dual inhibition of Ang-2 and VEGF-A has
demonstrated superior efficacy compared to the inhibition of either pathway alone.[3][9] In a
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laser-induced CNV model in non-human primates, faricimab led to a significantly greater

reduction in CNV lesion size and vascular leakage compared to anti-VEGF-A or anti-Ang-2

monotherapies.[3] Studies in mouse models also showed that dual blockade significantly

reduces subretinal fibrosis, a complication that can limit visual outcomes.[13]

Key Finding with

Parameter . o
Animal Model Dual Ang-2/VEGF-A Citation
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Inhibition
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fibronectin and
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inflammatory cells
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Protocol 1: Laser-Induced Choroidal Neovascularization
(CNV) Mouse Model

This protocol describes a standard method for inducing and evaluating CNV in mice to test the

efficacy of agents like faricimab.

1. Animals:

e Species: C57BL/6J mice, 8-10 weeks old.[12]
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Housing: Standard housing conditions with a 12-hour light/dark cycle.
. Anesthesia and Mydriasis:
Anesthetize mice via intraperitoneal injection of a ketamine/xylazine cocktail.

Dilate pupils using a topical solution of 1% tropicamide and 2.5% phenylephrine
hydrochloride.

. Laser Photocoagulation:

Place a coverslip with a drop of sterile methylcellulose solution on the cornea to maintain
transparency.

Using a slit lamp and a laser delivery system (e.g., Argon laser), create 4-6 laser spots
around the optic nerve.

Laser Parameters: 532 nm wavelength, 50 um spot size, 100 ms duration, 250 mW power.
[11] The goal is to rupture Bruch's membrane, indicated by the appearance of a vaporization
bubble, without causing significant hemorrhage.[11]

. Intravitreal Injection:

Immediately following laser induction, or at a specified time point, perform intravitreal
injections.

Using a 33-gauge needle attached to a Hamilton syringe, inject 1-2 uL of the test article (e.qg.,
faricimab or control) into the vitreous cavity.

. In Vivo Analysis (Fluorescein Angiography - FA):
At 7 and 14 days post-laser, perform FA to assess vascular leakage.
Anesthetize the mouse and inject fluorescein dye intraperitoneally.

Capture images of the fundus using a retinal imaging system at early and late phases (1-5
minutes post-injection).
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Quantify leakage area from the captured images using image analysis software (e.g.,
ImageJ).

. Ex Vivo Analysis (Choroidal Flat Mounts):

At a terminal endpoint (e.g., Day 14), euthanize the mice and enucleate the eyes.

Fix the eyes in 4% paraformaldehyde.

Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.

Make four radial incisions and flatten the tissue.

Stain the flat mounts with an endothelial cell marker (e.g., Isolectin B4 conjugated to a
fluorophore) to visualize the neovascular network.

Image the stained flat mounts using a fluorescence microscope and quantify the CNV area.
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Caption: Experimental workflow for the laser-induced CNV mouse model.

Clinical Research and Application

The clinical development of faricimab for nAMD was primarily established through the
identical, Phase 3, randomized, double-masked TENAYA and LUCERNE trials.[15][16][17]
These trials evaluated the efficacy, durability, and safety of faricimab administered at intervals
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up to every 16 weeks (Q16W) compared to aflibercept administered every 8 weeks (Q8W).[15]
[16]

TENAYA and LUCERNE Trial Design

Treatment-naive patients with nAMD were randomized 1:1 to receive either faricimab 6.0 mg

or aflibercept 2.0 mg.[16]

o Faricimab Arm: Received 4 initial monthly doses. Disease activity was assessed at weeks
20 and 24 to determine subsequent fixed dosing intervals of Q8W, Q12W, or Q16W through
the first year.[16][18] In the second year, patients transitioned to a personalized treat-and-
extend (T&E) regimen, where the interval could be adjusted based on disease activity.[15]
[18]

 Aflibercept Arm: Received 3 initial monthly doses followed by a fixed Q8W dosing schedule
for the duration of the two-year study.[16]

The primary endpoint was the mean change in Best-Corrected Visual Acuity (BCVA) from
baseline, averaged over weeks 40, 44, and 48.[16]
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Caption: Simplified design of the TENAYA and LUCERNE Phase 3 trials.

Clinical Efficacy and Durability

Faricimab demonstrated non-inferior vision gains compared to aflibercept at both one and two
years.[5][15] The key advantage observed was the extended durability, with a significant
portion of patients achieving longer treatment intervals.

Table 2: Year 2 Efficacy Outcomes of TENAYA and LUCERNE Trials
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Outcome

Trial

Faricimab (up to

Aflibercept (Q8W)

Q16W)

Mean Change in

TENAYA +3.7 letters +3.3 letters
BCVA
(from baseline,

LUCERNE +5.0 letters +5.2 letters
ETDRS letters)
Mean Change in CST  TENAYA -135.2 um -126.9 um
(from baseline, pm) LUCERNE -134.1 ym -128.5 um

Data averaged over weeks 104, 108, and 112.[15]

Table 3: Dosing Interval Achievement at Year 2 in TENAYA and LUCERNE Trials

Percentage of Patients in

Dosing Interval Trial Faricimab Arm

Every 16 Weeks (Q16W) TENAYA 59.0%
LUCERNE 66.9%

> Every 12 Weeks (Q12W) TENAYA 74.1%
LUCERNE 81.2%

Proportions of patients at week 112.[17]

Over the two-year period, patients in the faricimab arms received a median of 10 injections,
compared to 15 injections for patients in the fixed-dosing aflibercept arms.[19] The safety
profile of faricimab was comparable to aflibercept, with similar rates of ocular adverse events.

[17]

Summary and Future Directions

Faricimab represents a significant advancement in the treatment of CNV by targeting both
Ang-2 and VEGF-A.[1] Clinical data has robustly demonstrated that this dual-inhibition
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approach provides visual and anatomical outcomes non-inferior to the standard of care, while
substantially reducing the treatment burden through extended dosing intervals.[15][19]

For researchers, faricimab serves as a valuable tool to:

 Investigate the synergistic roles of Ang-2 and VEGF-A in vascular pathology.

o Explore mechanisms of treatment resistance in patients who respond suboptimally to anti-
VEGF monotherapy.

o Develop and validate next-generation therapeutics with multi-targeted mechanisms.

Future research should continue to explore the long-term impact of dual pathway inhibition on
macular anatomy, including its effects on macular atrophy and fibrosis.[3] Additionally, real-
world studies will be crucial to confirm the effectiveness and durability of personalized treat-
and-extend regimens with faricimab in broader patient populations.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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